2-bromo-N-(3-methylphenyl)butanamide
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Overview
Description
2-bromo-N-(3-methylphenyl)butanamide is an organic compound with the molecular formula C11H14BrNO It is a derivative of butanamide, where the butanamide backbone is substituted with a bromine atom at the second carbon and a 3-methylphenyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(3-methylphenyl)butanamide typically involves the following steps:
Starting Materials: The synthesis begins with butanamide and 3-methylphenylamine.
Bromination: The butanamide is brominated at the second carbon using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide.
Amidation: The brominated butanamide is then reacted with 3-methylphenylamine under acidic or basic conditions to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for precise control of reaction conditions, such as temperature and pH, can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(3-methylphenyl)butanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of N-(3-methylphenyl)butanamide derivatives.
Reduction: Formation of 2-amino-N-(3-methylphenyl)butanamide.
Oxidation: Formation of 2-bromo-N-(3-methylphenyl)butanoic acid.
Scientific Research Applications
2-bromo-N-(3-methylphenyl)butanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-bromo-N-(3-methylphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the 3-methylphenyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways and interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(4-methylphenyl)butanamide
- 2-chloro-N-(3-methylphenyl)butanamide
- 2-bromo-N-(3-ethylphenyl)butanamide
Uniqueness
2-bromo-N-(3-methylphenyl)butanamide is unique due to the specific positioning of the bromine atom and the 3-methylphenyl group, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for targeted research and applications where these specific properties are desired.
Properties
IUPAC Name |
2-bromo-N-(3-methylphenyl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-3-10(12)11(14)13-9-6-4-5-8(2)7-9/h4-7,10H,3H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWFOXBOGQLOMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC(=C1)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501281006 |
Source
|
Record name | Butanamide, 2-bromo-N-(3-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501281006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42276-53-9 |
Source
|
Record name | Butanamide, 2-bromo-N-(3-methylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42276-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanamide, 2-bromo-N-(3-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501281006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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